Methyl 2-(4-formyl-2-nitrophenoxy)acetate
Overview
Description
Methyl 2-(4-formyl-2-nitrophenoxy)acetate: is an organic compound with the molecular formula C({10})H({9})NO(_{6}). It is characterized by the presence of a formyl group, a nitro group, and an ester functional group. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-formyl-2-nitrophenoxy)acetate typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzaldehyde, undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.
Esterification: The hydroxyl group is then esterified with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the ester linkage.
Formylation: Finally, the formyl group is introduced via a formylation reaction, often using formic acid or a formylating agent like dimethylformamide (DMF) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in Methyl 2-(4-formyl-2-nitrophenoxy)acetate can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst or using sodium borohydride (NaBH(_4)).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: H(_2) with Pd/C or NaBH(_4) in methanol.
Substitution: Nucleophiles like NH(_2)R or RSH in the presence of a base.
Major Products
Oxidation: 2-(4-formyl-2-nitrophenoxy)acetic acid.
Reduction: Methyl 2-(4-formyl-2-aminophenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-formyl-2-nitrophenoxy)acetate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(4-formyl-2-nitrophenoxy)acetate exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The formyl group can act as an electrophile in nucleophilic addition reactions, facilitating the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-formyl-2-aminophenoxy)acetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(4-formyl-2-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a nitro group.
Methyl 2-(4-formyl-2-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Methyl 2-(4-formyl-2-nitrophenoxy)acetate is unique due to the presence of both a formyl and a nitro group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
This compound’s unique reactivity and structural properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-(4-formyl-2-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXXCLOWOKATMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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